N-(5-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide is a complex organic compound with significant potential in scientific research. This compound is characterized by its intricate molecular structure, which incorporates various functional groups that may contribute to its biological activity and chemical properties. The molecular formula for this compound is , and it has a molecular weight of approximately 476.54 g/mol. It is primarily sourced from chemical suppliers and databases such as PubChem and BenchChem, which provide detailed information regarding its properties and applications .
This compound falls under the category of thiadiazole derivatives, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the thiadiazole ring in its structure suggests potential pharmacological applications, making it a subject of interest in medicinal chemistry .
The synthesis of N-(5-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide typically involves multi-step reactions that integrate various chemical transformations. Key steps may include:
The synthesis may require specific conditions such as controlled temperature and pH levels to ensure high yield and purity. Analytical techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are often employed to monitor the progress of the reactions and confirm the structure of the final product .
The molecular structure of N-(5-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide can be represented using various chemical notation systems:
InChI=1S/C21H21FN4O4S2/c1-29-16-7-6-13(10-17(16)30-2)8-9-23-18(27)12-31-21-26-25-20(32-21)24-19(28)14-4-3-5-15(22)11-14/h3-7,10-11H,8-9,12H2,1-2H3,(H,23,27)(H,24,25,28)
COC1=C(C=C(C=C1)CCNC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)F)OC
These representations provide insights into the spatial arrangement of atoms within the molecule .
The compound's structural data includes:
N-(5-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide can participate in various chemical reactions due to its functional groups:
Reactions involving this compound typically require careful control of reaction conditions to prevent unwanted side reactions. Spectroscopic methods are often used to analyze reaction products and confirm their structures .
The mechanism of action for N-(5-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide is not fully elucidated but may involve:
Research indicates that similar compounds exhibit varying degrees of biological activity depending on their structural modifications .
While specific physical properties such as density and boiling point are not readily available for this compound, general characteristics can be inferred based on its molecular structure:
Chemical properties include:
Relevant data from suppliers indicate that purity levels typically exceed 95%, critical for research applications .
N-(5-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide has potential applications in:
The ongoing exploration of thiadiazole derivatives continues to reveal new avenues for drug discovery and development in pharmacology .
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: